1-Methyl-2-oxocyclopentylmethyl P-toluenesulfonate
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Overview
Description
1-Methyl-2-oxocyclopentylmethyl P-toluenesulfonate is an organic compound with the molecular formula C14H18O4S and a molecular weight of 282.361 g/mol . This compound is part of a collection of rare and unique chemicals often used in early discovery research . It is known for its unique structure, which includes a cyclopentyl ring, a methyl group, and a p-toluenesulfonate group.
Preparation Methods
The synthesis of 1-Methyl-2-oxocyclopentylmethyl P-toluenesulfonate typically involves the reaction of 1-Methyl-2-oxocyclopentylmethanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine . The reaction conditions usually include:
Solvent: Dichloromethane or another non-polar solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Chemical Reactions Analysis
1-Methyl-2-oxocyclopentylmethyl P-toluenesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The p-toluenesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common reagents include nucleophiles like amines, alcohols, and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Scientific Research Applications
1-Methyl-2-oxocyclopentylmethyl P-toluenesulfonate is primarily used in scientific research, particularly in the fields of:
Chemistry: As a reagent in organic synthesis, especially in the formation of other complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 1-Methyl-2-oxocyclopentylmethyl P-toluenesulfonate is not well-documented. its reactivity is primarily due to the presence of the p-toluenesulfonate group, which acts as a good leaving group in nucleophilic substitution reactions. This property makes it useful in the synthesis of various organic compounds .
Comparison with Similar Compounds
1-Methyl-2-oxocyclopentylmethyl P-toluenesulfonate can be compared to other p-toluenesulfonate derivatives, such as:
Methyl p-Toluenesulfonate: Similar in structure but with a methyl group instead of the cyclopentyl ring.
Ethyl p-Toluenesulfonate: Contains an ethyl group instead of the cyclopentyl ring.
Benzyl p-Toluenesulfonate: Features a benzyl group in place of the cyclopentyl ring.
These compounds share the p-toluenesulfonate group, which imparts similar reactivity, but differ in their alkyl or aryl substituents, leading to variations in their chemical behavior and applications.
Properties
CAS No. |
37619-38-8 |
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Molecular Formula |
C14H18O4S |
Molecular Weight |
282.36 g/mol |
IUPAC Name |
(1-methyl-2-oxocyclopentyl)methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H18O4S/c1-11-5-7-12(8-6-11)19(16,17)18-10-14(2)9-3-4-13(14)15/h5-8H,3-4,9-10H2,1-2H3 |
InChI Key |
JKYOLAUGXJFFTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2(CCCC2=O)C |
Origin of Product |
United States |
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